molecular formula C11H11N3O5 B3051986 Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 37587-38-5

Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B3051986
CAS RN: 37587-38-5
M. Wt: 265.22 g/mol
InChI Key: XYELLQRXGRPSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C11H11N3O5 . It is related to trametinib, a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .


Synthesis Analysis

The synthesis of this compound is related to the process of creating trametinib, an anti-cancer drug . During the laboratory optimization of trametinib, certain impurities were observed, which have a definite impact on the quality of the drug product . The identification, synthesis, origin, and control of these potential impurities are described in the literature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the structure and properties of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would require a detailed study. As it is related to trametinib, the reactions may involve the formation of undesired organic impurities during the synthetic chemical process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . The molecular formula is C11H11N3O5, the average mass is 265.222 Da, and the monoisotopic mass is 265.069885 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: Research by Tolstoluzhsky et al. (2013) demonstrates a method for synthesizing hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acids and their methyl esters from 6-amino-1,3-dimethyluracil and 3-(hetero)aroylacrylic acids or their methyl esters. This process results in high to excellent yields and includes steps like one-pot oxidation and aromatization under ambient conditions (Tolstoluzhsky et al., 2013).
  • Reactivity and Transformations: Denislamova et al. (2011) explored the reactivity of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, leading to compounds with potential for further chemical transformations (Denislamova et al., 2011).

Pharmaceutical Research

  • Antitumor Activity: Gineinah et al. (2013) synthesized a series of pyrido[2,3-d]pyrimidines with promising in vitro and in vivo antitumor activity. This includes derivatives of hexahydropyrido[2,3-d]pyrimidine, which showed potent antitumor effects in mice models (Gineinah et al., 2013).

Supramolecular Chemistry

  • Molecular Structures and Interactions: Research by Low et al. (2004) on hexahydropyridopyrimidine-spiro-cyclohexanetriones, closely related to the compound , revealed insights into their molecular-electronic structure and how they form three-dimensional frameworks through hydrogen bonds and pi-pi stacking interactions (Low et al., 2004).

properties

IUPAC Name

methyl 1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c1-13-8-7(9(16)14(2)11(13)18)5(10(17)19-3)4-6(15)12-8/h4H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELLQRXGRPSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=O)N2)C(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191021
Record name Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

CAS RN

37587-38-5
Record name Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037587385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Citations

For This Compound
2
Citations
M Yogo, K HIROTA, Y MAKI, S SENDA - … and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
Reactions of 6-anilino-3~ methyl-2H-1, 3—oxazine-2, 4 (3H)—diones (1) with triethyl orthoformate, N, N-dimethylformamide dimethyl acetal, diethyl azodicarboxylate,~ and dimethyl …
Number of citations: 9 www.jstage.jst.go.jp
E Ebrahimzadeh, SA Tabatabai… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Design, Synthesis, Molecular Modeling Study and Biological Evaluation of New N'-Arylidene-pyrido [2,3-d]pyrimidine-5-carbohydrazide Derivatives as Anti-HIV-1 Agents - PMC Back to …
Number of citations: 8 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.